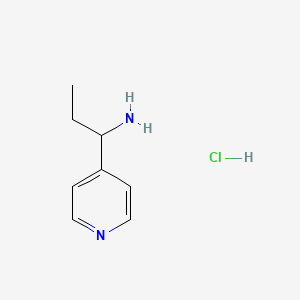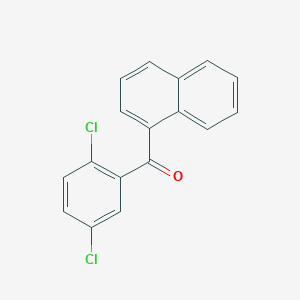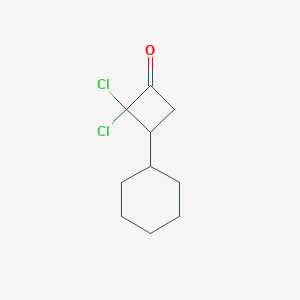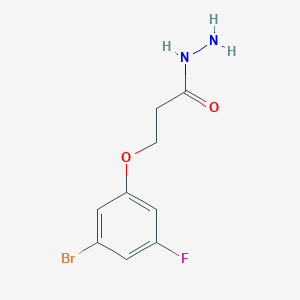
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of perfluoroalkyl groups, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products:
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: Carbamate or thiocarbonate derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for drug delivery applications due to its ability to form stable emulsions and nanoparticles.
Industry: Industrially, it is used in the production of coatings and lubricants that require high thermal stability and resistance to harsh chemical environments. Its hydrophobic nature makes it ideal for creating water-repellent surfaces.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is primarily based on its ability to form strong carbon-fluorine bonds. These bonds are highly resistant to chemical and thermal degradation, making the compound stable under extreme conditions. The perfluoroalkyl groups also contribute to its hydrophobicity, which is useful in applications requiring water-repellent properties.
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate stands out due to its carbonate functional group, which allows for unique reactivity compared to other perfluoroalkyl compounds. While 1H,1H,2H,2H-Perfluorohexyl iodide and 1H,1H,2H,2H-Perfluorooctyl iodide are primarily used as intermediates in organic synthesis, the carbonate derivative finds applications in surface modification and polymer synthesis. 1H,1H,2H,2H-Perfluorodecyl acrylate, on the other hand, is used in the production of fluorinated polymers with specific properties such as low surface energy and high chemical resistance.
Properties
Molecular Formula |
C9H6F12O3 |
|---|---|
Molecular Weight |
390.12 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-5(11,7(15,16)8(17,18)9(19,20)21)1-2-23-4(22)24-3-6(12,13)14/h1-3H2 |
InChI Key |
GBOSUFAFINJVJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)







![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)





